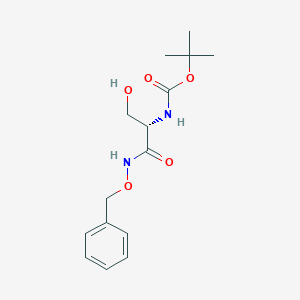

N-Boc-L-Ser-NHOBn

Description

The exact mass of the compound O-Benzyl-alpha-N-tert-Boc-L-serinehydroxamic Acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 337388. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(2S)-3-hydroxy-1-oxo-1-(phenylmethoxyamino)propan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O5/c1-15(2,3)22-14(20)16-12(9-18)13(19)17-21-10-11-7-5-4-6-8-11/h4-8,12,18H,9-10H2,1-3H3,(H,16,20)(H,17,19)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEXBKUKHTOBXHW-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C(=O)NOCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CO)C(=O)NOCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70318846 | |

| Record name | tert-Butyl {(2S)-1-[(benzyloxy)amino]-3-hydroxy-1-oxopropan-2-yl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70318846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26048-92-0 | |

| Record name | NSC337388 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337388 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tert-Butyl {(2S)-1-[(benzyloxy)amino]-3-hydroxy-1-oxopropan-2-yl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70318846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Boc-O-benzyl-L-serine: A Comprehensive Technical Guide for Advanced Research

Introduction: The Pivotal Role of N-Boc-O-benzyl-L-serine in Modern Chemistry

N-Boc-O-benzyl-L-serine is a cornerstone derivative of the amino acid L-serine, indispensable in the fields of peptide synthesis, drug discovery, and medicinal chemistry.[1][2][3] Its strategic design, featuring a tert-butyloxycarbonyl (Boc) protecting group on the amine and a benzyl group protecting the hydroxyl function, offers chemists precise control over synthetic pathways.[2] This dual-protection scheme is fundamental to both solid-phase peptide synthesis (SPPS) and solution-phase methodologies, preventing undesirable side reactions and ensuring the accurate assembly of complex peptide chains.[2] The polarity of the serine side chain, which can act as both a hydrogen bond donor and acceptor, often plays a critical role in the binding of peptides to their biological targets.[1] Consequently, the efficient and controlled incorporation of serine residues is paramount in the development of novel therapeutics.[3] This guide provides an in-depth exploration of the chemical properties, synthesis, and applications of N-Boc-O-benzyl-L-serine, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physicochemical properties of N-Boc-O-benzyl-L-serine is essential for its effective use in synthesis and purification. These properties dictate its behavior in various solvent systems and reaction conditions.

| Property | Value | Source(s) |

| Molecular Formula | C15H21NO5 | [1][3][4][5][6] |

| Molecular Weight | 295.33 g/mol | [6][7] |

| Appearance | White to off-white powder or crystalline solid | [2][3] |

| Melting Point | 57-65 °C (may vary slightly depending on purity) | [3][8][9] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [8] |

| Specific Rotation [α]D | +21.0° to +24.0° (c=2, EtOH) | [10] |

| CAS Number | 23680-31-1 | [1][4][8] |

The solubility profile of N-Boc-O-benzyl-L-serine in common organic solvents facilitates its use in a wide range of reaction media. Its defined melting point range is a key indicator of purity, a critical factor for successful peptide synthesis.

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of N-Boc-O-benzyl-L-serine is a well-established procedure, typically involving the protection of both the amine and hydroxyl groups of L-serine. The following protocol outlines a common and effective synthetic route.

Protocol: Synthesis of N-Boc-O-benzyl-L-serine

Step 1: N-Boc Protection of L-Serine

-

To a stirred solution of L-serine in a mixture of 1M aqueous NaOH and 1,4-dioxane, slowly add di-tert-butyl dicarbonate (Boc anhydride) at 0 °C.[11]

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.[11]

-

After the reaction is complete, perform an aqueous workup to isolate the N-(tert-butoxycarbonyl)-L-serine. The product is typically obtained as a sticky oil.[11]

Step 2: O-Benzylation

-

Dissolve the N-(tert-butoxycarbonyl)-L-serine in anhydrous dimethylformamide (DMF).[8]

-

Cool the solution to 0 °C under an argon atmosphere and add sodium hydride (NaH).[8][11]

-

Slowly add benzyl bromide to the reaction mixture and allow it to gradually warm to room temperature, stirring overnight.[8]

-

Upon completion, remove the DMF under reduced pressure and dissolve the residue in water.[8]

-

Perform an extraction with an organic solvent, followed by acidification of the aqueous layer to precipitate the product.[8]

-

The crude N-Boc-O-benzyl-L-serine can be purified by recrystallization or column chromatography to yield a white solid.

Caption: Synthetic workflow for N-Boc-O-benzyl-L-serine.

Chemical Reactivity and Stability: The Key to Controlled Transformations

The utility of N-Boc-O-benzyl-L-serine lies in the orthogonal nature of its protecting groups. The Boc group is labile to acidic conditions, while the benzyl group is typically removed by hydrogenolysis. This differential reactivity allows for selective deprotection and subsequent coupling reactions.

Deprotection Strategies

N-Boc Deprotection: The tert-butoxycarbonyl group is readily cleaved under mild acidic conditions. A common method involves dissolving the protected amino acid in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).[11] The reaction is typically rapid and proceeds at room temperature.[11][12] Alternatively, a saturated solution of HCl in ethyl acetate can be employed for selective removal of the N-Boc group.[13]

O-Benzyl Deprotection: The benzyl ether protecting the hydroxyl group is stable to the acidic conditions used for Boc removal. Its cleavage is most commonly achieved through catalytic hydrogenolysis, using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.[1] This method is highly efficient and provides the free hydroxyl group without affecting other functionalities.

Caption: Orthogonal deprotection pathways for N-Boc-O-benzyl-L-serine.

Applications in Peptide Synthesis and Drug Development

N-Boc-O-benzyl-L-serine is a vital building block in the synthesis of peptides and peptidomimetics with therapeutic potential.[3] Its use in solid-phase peptide synthesis (SPPS) allows for the stepwise addition of amino acids to a growing peptide chain attached to a solid support.

Workflow: Incorporation into a Peptide Chain (Boc-SPPS)

-

Deprotection: The N-terminal Boc group of the resin-bound peptide is removed with TFA in DCM.

-

Neutralization: The resulting trifluoroacetate salt is neutralized with a base, typically diisopropylethylamine (DIPEA).

-

Coupling: N-Boc-O-benzyl-L-serine is activated with a coupling reagent (e.g., HBTU, HATU) and coupled to the free amine of the resin-bound peptide.

-

Capping (Optional): Any unreacted amino groups can be capped with acetic anhydride to prevent the formation of deletion sequences.

-

Repeat: The cycle of deprotection, neutralization, and coupling is repeated with the next desired amino acid.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the benzyl group of serine) are removed simultaneously, typically with a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[1]

The serine residue, once incorporated, can be a site for post-translational modifications, and recent research has explored late-stage deoxygenative functionalization of serine residues to create noncanonical amino acids within peptides.[14]

Spectroscopic Characterization

Confirmation of the structure and purity of N-Boc-O-benzyl-L-serine is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical tool for this purpose.

¹H NMR Spectral Data

The ¹H NMR spectrum of N-Boc-O-benzyl-L-serine in CDCl₃ typically shows characteristic signals for the protons of the Boc group, the benzyl group, and the serine backbone.[15]

-

Boc group: A singlet around 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group.

-

Serine backbone: Multiplets for the α-CH and β-CH₂ protons.

-

Benzyl group: A multiplet in the aromatic region (around 7.3 ppm) for the five phenyl protons and a singlet or multiplet for the benzylic CH₂ protons.[15]

Safety and Handling

While N-Boc-O-benzyl-L-serine is not classified as a hazardous substance according to some safety data sheets, standard laboratory safety practices should always be followed.[16] It is advisable to handle the compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[17] Some sources indicate it may cause skin and eye irritation.[17]

Conclusion

N-Boc-O-benzyl-L-serine is a versatile and indispensable reagent in modern organic and medicinal chemistry. Its well-defined chemical properties, coupled with robust synthetic and deprotection protocols, make it a reliable building block for the construction of complex peptides and other biologically active molecules. This guide has provided a comprehensive overview of its key characteristics and applications, intended to empower researchers and drug development professionals in their scientific endeavors.

References

- Supporting Information for Synthesis of O-benzyl-L-serine.

- N-BOC-O-Benzyl-L-serine | 23680-31-1 - ChemicalBook.

- N-BOC-O-Benzyl-L-serine(23680-31-1) 1H NMR spectrum - ChemicalBook.

- SAFETY DATA SHEET - Fisher Scientific.

- Boc-Ser(Bzl)-OH [23680-31-1] - Aapptec Peptides.

- Synthesis of Methyl benzyl-DL-serinate: A Technical Guide - Benchchem.

- The Chemistry of N-BOC-O-Benzyl-L-Serine: Synthesis and Applications.

- SAFETY DATA SHEET - Fisher Scientific.

- N-Boc-O-Benzyl-D-serine SDS, 47173-80-8 Safety Data Sheets - ECHEMI.

- Mastering Peptide Synthesis: The Role of Boc-O-Benzyl-L-Serine.

- Boc-O-benzyl-L-serine - Chem-Impex.

- N-BOC-O-Benzyl-L- Serine CAS No 23680-31-1 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.

- N-Boc-O-Benzyl-D-serine | Amino Acid Derivative | MedChemExpress.

- A convenient synthesis of N-tert-butyloxycarbonyl-O-benzyl-L-serine - PubMed.

- Boc-Ser(Bzl)-OH = 99.0 T 23680-31-1 - Sigma-Aldrich.

- Buy Boc-O-benzyl-L-serine, 98%+ - 23680-31-1 – N-(tert-Butoxycarbonyl) - Ottokemi.

- N-Boc-O-benzyl-L-serine, 97% | Fisher Scientific.

- BOC-L-Serine benzyl ester, 98% 5 g | Buy Online | Thermo Scientific Chemicals.

- Boc-Ser-OBzl | C15H21NO5 | CID 7018792 - PubChem - NIH.

- A convenient synthesis of N-tert-butyloxycarbonyl-O-benzyl-L-serine - ACS Publications.

- N-(tert-Butoxycarbonyl)-O-benzyl-L-serine | 23680-31-1 - TCI Chemicals.

- How do you deprotect the NHBoc group in the presence of the OTBS group? - ResearchGate.

- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances.

- Amine Protection / Deprotection - Fisher Scientific.

- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH.

- N-BOC-O-Benzyl-L-serine | 23680-31-1 - ChemicalBook.

- Amino Acid Derivatives for Peptide Synthesis.

- Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis | Journal of the American Chemical Society.

- N-Boc-O-Benzyl-D-serine - Chongqing Chemdad Co. ,Ltd.

- O-benzyl-L-serine | C10H13NO3 | CID 78457 - PubChem - NIH.

- O-BENZYL-DL-SERINE(5445-44-3) 1H NMR spectrum - ChemicalBook.

- N,N-Dibenzyl-O-(tert-butyldimethylsilyl)-L-serine benzyl ester - Optional[1H NMR] - Spectrum - SpectraBase.

Sources

- 1. peptide.com [peptide.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. N-Boc-O-benzyl-L-serine, 97% | Fisher Scientific [fishersci.ca]

- 5. 434840050 [thermofisher.com]

- 6. Boc-Ser-OBzl | C15H21NO5 | CID 7018792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. N-BOC-O-Benzyl-L-serine | 23680-31-1 [chemicalbook.com]

- 9. Buy Boc-O-benzyl-L-serine, 98%+ - 23680-31-1 – N-(tert-Butoxycarbonyl)-O-benzyl-L-serine, Boc-Ser(Bzl)-OH in India | Otto Chemie Pvt Ltd [ottokemi.com]

- 10. N-(tert-Butoxycarbonyl)-O-benzyl-L-serine | 23680-31-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. rsc.org [rsc.org]

- 12. Amine Protection / Deprotection [fishersci.co.uk]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. N-BOC-O-Benzyl-L-serine(23680-31-1) 1H NMR spectrum [chemicalbook.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

N-Boc-L-Ser(Bzl)-OH structure and function

An In-Depth Technical Guide to N-Boc-L-Ser(Bzl)-OH: Structure, Function, and Application

Abstract

N-tert-Butoxycarbonyl-O-benzyl-L-serine, commonly abbreviated as N-Boc-L-Ser(Bzl)-OH, is a cornerstone derivative of the amino acid L-serine, indispensable in the fields of peptide synthesis and medicinal chemistry. Its unique bifunctional protection, featuring an acid-labile tert-butoxycarbonyl (Boc) group on the α-amino terminus and a stable benzyl (Bzl) ether on the side-chain hydroxyl group, provides an elegant orthogonal strategy for the controlled, stepwise assembly of peptide chains. This guide offers a comprehensive exploration of N-Boc-L-Ser(Bzl)-OH, from its molecular architecture and physicochemical properties to its synthesis and pivotal role in Solid-Phase Peptide Synthesis (SPPS). Detailed, field-proven protocols for its deprotection and coupling are provided, underpinned by mechanistic insights to inform experimental design and troubleshooting. This document serves as a critical resource for researchers, scientists, and drug development professionals leveraging this versatile building block for the creation of novel therapeutics and complex molecular architectures.

Molecular Structure and Physicochemical Properties

N-Boc-L-Ser(Bzl)-OH is a chiral molecule derived from the natural amino acid L-serine.[1] Its structure is defined by two critical protecting groups that mask the reactive amino and hydroxyl functionalities, allowing for selective reaction at the carboxyl group.

-

tert-Butoxycarbonyl (Boc) Group: This bulky group protects the α-amino group. Its key feature is its lability under moderately acidic conditions, typically using trifluoroacetic acid (TFA), while remaining stable to basic and nucleophilic conditions.[2][3] This allows for the selective deprotection of the N-terminus during peptide synthesis.

-

Benzyl (Bzl) Group: Protecting the side-chain hydroxyl group as a benzyl ether prevents undesirable side reactions, such as O-acylation, during peptide coupling.[4] The benzyl group is stable to the acidic conditions used for Boc removal and is typically cleaved under harsher conditions, such as with strong acids like hydrogen fluoride (HF) or via catalytic hydrogenolysis.[5][6] This differential stability is the foundation of the Boc/Bzl orthogonal protection strategy.[4][7]

The combination of these protecting groups makes N-Boc-L-Ser(Bzl)-OH an ideal building block for Boc-based Solid-Phase Peptide Synthesis (SPPS).[4]

Table 1: Physicochemical Properties of N-Boc-L-Ser(Bzl)-OH

| Property | Value | Source(s) |

| CAS Number | 23680-31-1 | [8][9][10][11] |

| Molecular Formula | C₁₅H₂₁NO₅ | [1][4][5][9][10] |

| Molecular Weight | 295.33 g/mol | [1][4][10] |

| Appearance | White to off-white powder/crystalline solid | [8][9] |

| Melting Point | 58-60 °C | [4][9][10][11] |

| Solubility | Soluble in organic solvents such as Dichloromethane, Chloroform, Ethyl Acetate, DMSO, and DMF. | [4][10] |

| Optical Activity | [α]20/D +20±1°, c = 2% in ethanol: water (4:1) | [10] |

| Purity | Typically ≥98% | [8][9] |

Synthesis and Purification

The synthesis of N-Boc-L-Ser(Bzl)-OH is a multi-step process that requires precise control to ensure high purity and yield. A common and efficient laboratory-scale method involves the cesium carbonate-mediated benzylation of N-Boc-L-serine.[8] This method leverages the enhanced nucleophilicity of the carboxylate and hydroxyl groups as cesium salts.

Synthetic Pathway

The synthesis generally proceeds in two key stages:

-

N-Boc Protection: The α-amino group of L-serine is first protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions to yield N-Boc-L-serine.[6][12]

-

O-Benzylation: The hydroxyl side chain of N-Boc-L-serine is then benzylated using benzyl bromide (BzlBr) in the presence of a base like cesium carbonate in a polar aprotic solvent such as N,N-Dimethylformamide (DMF).[8][13]

Experimental Protocol: Cesium Carbonate-Mediated Benzylation

This protocol describes the benzylation of the hydroxyl group of N-Boc-L-serine.

-

Reaction Setup: To a stirred solution of N-Boc-L-serine (1.0 eq.) in anhydrous DMF, add cesium carbonate (approx. 1.05 eq.). Stir the mixture at room temperature for 30 minutes.[13]

-

Addition of Benzylating Agent: Add benzyl bromide (approx. 1.2 eq.) to the reaction mixture.[13]

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12 hours.[13] Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with aqueous lithium bromide, aqueous sodium bicarbonate, and saturated brine.[13]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[13]

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield N-Boc-L-Ser(Bzl)-OH as a white solid.[13]

Core Methodologies in Peptide Synthesis

N-Boc-L-Ser(Bzl)-OH is a primary building block in Boc-based Solid-Phase Peptide Synthesis (SPPS). The SPPS cycle involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin support.

Protocol: Boc Group Deprotection

The removal of the N-terminal Boc group is the critical first step in each cycle of peptide chain elongation.[12] This is achieved with a moderately strong acid, most commonly trifluoroacetic acid (TFA).[12][14]

Mechanism: The deprotection mechanism proceeds via protonation of the Boc group's carbonyl oxygen by TFA. This is followed by the cleavage of the tert-butyl-oxygen bond, which generates a stable tert-butyl cation and a carbamic acid intermediate. This intermediate readily decarboxylates, releasing carbon dioxide and liberating the free α-amino group as its TFA salt.[12][15]

Experimental Protocol:

-

Resin Swelling: Swell the Boc-protected peptide-resin in dichloromethane (DCM).

-

Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 20-30 minutes at room temperature.[7]

-

Washing: Filter the resin and wash thoroughly with DCM to remove excess TFA and the cleaved Boc groups.

-

Neutralization: Neutralize the resulting ammonium salt by washing the resin with a solution of a hindered base, such as 5-10% N,N-diisopropylethylamine (DIEA) in DCM, to yield the free amine ready for the next coupling step.[7]

Protocol: Peptide Coupling

Once the N-terminal amine is deprotected, the next N-Boc-L-Ser(Bzl)-OH is introduced. The coupling reaction involves the activation of the carboxylic acid of N-Boc-L-Ser(Bzl)-OH to make it susceptible to nucleophilic attack by the free amine of the resin-bound peptide.[16]

Mechanism: Carbodiimides (like DCC) or, more commonly, modern uronium/aminium salts (like HBTU) are used as coupling reagents.[17] These reagents react with the carboxylic acid of N-Boc-L-Ser(Bzl)-OH to form a highly reactive intermediate (e.g., an O-acylisourea or an active ester). This intermediate is then readily attacked by the N-terminal amine of the peptide chain, forming a new peptide bond.

Experimental Protocol:

-

Activation: In a separate vessel, pre-activate N-Boc-L-Ser(Bzl)-OH (2-4 eq.) with a coupling agent such as HBTU (2-4 eq.) and an additive like HOBt in the presence of a base like DIEA (4-8 eq.) in a suitable solvent (e.g., DMF or NMP).[4]

-

Coupling: Add the activated amino acid solution to the deprotected and neutralized peptide-resin.

-

Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Monitoring: Monitor the completion of the reaction using a qualitative test (e.g., the Kaiser test).

-

Washing: Once the reaction is complete, filter the resin and wash it thoroughly with DMF and DCM to remove excess reagents and byproducts. The cycle can now be repeated.

Applications in Drug Development and Research

The primary application of N-Boc-L-Ser(Bzl)-OH is as a fundamental component in the synthesis of peptide-based therapeutics.[1][8] Peptides are gaining prominence as drugs due to their high specificity and potency.[1]

-

Therapeutic Peptides: N-Boc-L-Ser(Bzl)-OH is used to incorporate serine residues into synthetic peptides. The hydroxyl side chain of serine is polar and can participate in hydrogen bonding, which is often crucial for a peptide's three-dimensional structure and its interaction with biological targets like receptors or enzymes.[5]

-

Biochemical Research: This compound is essential for creating custom peptides used as tools in biochemical and pharmacological research to study protein structure and function.[1]

-

Chiral Building Block: Beyond peptides, the well-defined stereochemistry of N-Boc-L-Ser(Bzl)-OH makes it a valuable chiral building block for the synthesis of other complex, non-peptidic organic molecules.[8]

Safety and Handling

N-Boc-L-Ser(Bzl)-OH is classified as an irritant. Standard laboratory safety precautions should be observed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[11]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or fume hood.

-

Storage: Store in a cool, dry, and dark place, sealed tightly.[10] Recommended storage temperature is often 2-8°C.

Conclusion

N-Boc-L-Ser(Bzl)-OH stands as a testament to the power of strategic molecular design in synthetic chemistry. Its orthogonal protecting groups—the acid-sensitive Boc group and the robust benzyl ether—provide the precise control required for the demanding process of peptide synthesis. This guide has detailed its structure, synthesis, and critical role in the Boc-SPPS workflow, providing both the theoretical underpinnings and practical protocols necessary for its effective use. As the demand for sophisticated peptide therapeutics and complex chiral molecules continues to grow, the utility and importance of N-Boc-L-Ser(Bzl)-OH in the modern research and development landscape remain firmly established.

References

- Understanding Boc-Ser(Bzl)

- Boc Deprotection Mechanism - TFA - Common Organic Chemistry. Google Cloud.

- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis. Google Cloud.

- Understanding Boc protection and deprotection in peptide synthesis - Benchchem. Google Cloud.

-

Boc-Ser(Bzl)-OH [23680-31-1] - Aapptec Peptides. Aapptec. [Link]

-

Amine Protection and Deprotection - Master Organic Chemistry. Master Organic Chemistry. [Link]

-

tert-Butyloxycarbonyl protecting group - Wikipedia. Wikipedia. [Link]

-

Boc-L-Ser(Bzl)-OH CAS No. 23680-31-1. Peptide-China. [Link]

-

Buy Boc-O-benzyl-L-serine, 98%+ - 23680-31-1 – N-(tert-Butoxycarbonyl) - Ottokemi. Ottokemi. [Link]

-

The Chemistry of N-BOC-O-Benzyl-L-Serine: Synthesis and Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Boc / Bzl Solid Phase Synthesis - Sunresin. Sunresin. [Link]

-

Recent development of peptide coupling reagents in organic synthesis. ScienceDirect. [Link]

-

Peptide Coupling Reagents, More than a Letter Soup. ACS Publications. [Link]

Sources

- 1. Buy Boc-Ser(Bzl)-OH | 23680-31-1 [smolecule.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. peptide.com [peptide.com]

- 6. nbinno.com [nbinno.com]

- 7. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 8. nbinno.com [nbinno.com]

- 9. 5.imimg.com [5.imimg.com]

- 10. N-BOC-O-Benzyl-L-serine | 23680-31-1 [chemicalbook.com]

- 11. Buy Boc-O-benzyl-L-serine, 98%+ - 23680-31-1 – N-(tert-Butoxycarbonyl)-O-benzyl-L-serine, Boc-Ser(Bzl)-OH in India | Otto Chemie Pvt Ltd [ottokemi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. BOC-SER-OH synthesis - chemicalbook [chemicalbook.com]

- 14. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 15. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 16. people.uniurb.it [people.uniurb.it]

- 17. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

A Senior Application Scientist's Guide to the Synthesis of N-tert-butoxycarbonyl-O-benzyl-L-serine

Executive Summary

N-tert-butoxycarbonyl-O-benzyl-L-serine, commonly abbreviated as Boc-Ser(Bn)-OH, is a cornerstone building block in modern peptide synthesis and medicinal chemistry.[1][2][3] Its strategic design, featuring orthogonal protecting groups for the amine and side-chain hydroxyl functionalities, allows for precise and controlled elongation of peptide chains.[4][5] This guide provides an in-depth examination of the most robust and widely adopted synthetic route to Boc-Ser(Bn)-OH, starting from the readily available amino acid L-serine. We will dissect the mechanistic underpinnings of each reaction, present detailed, field-tested protocols, and discuss critical parameters for process optimization. This document is intended for researchers, chemists, and process development scientists who require a comprehensive and practical understanding of this essential synthetic transformation.

Introduction: The Strategic Imperative for Protecting Groups

L-serine is a polar, proteinogenic amino acid whose side chain contains a primary hydroxyl group.[] This hydroxyl group, along with the α-amino and α-carboxyl groups, possesses nucleophilic and acidic/basic properties that would interfere with controlled peptide bond formation.[7] To achieve regioselective amide coupling at the carboxyl terminus, the α-amino group and the side-chain hydroxyl group must be masked with protecting groups.

The combination of the tert-butoxycarbonyl (Boc) group for the amine and the benzyl (Bn) group for the hydroxyl side-chain is a classic example of an effective protection strategy.[4][5]

-

The N-Boc Group: Introduced via di-tert-butyl dicarbonate ((Boc)₂O), it is stable to a wide range of reaction conditions but can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid, TFA).[4]

-

The O-Benzyl Group: Typically installed as a benzyl ether, this group is robust and stable to the acidic and basic conditions often used in peptide synthesis. Its primary advantage is its clean removal via catalytic hydrogenolysis (e.g., H₂/Pd-C), a method that leaves most other functional groups, including the Boc group, intact.[4][8]

This orthogonality is the key to the utility of Boc-Ser(Bn)-OH, enabling chemists to deprotect the N-terminus for chain elongation without disturbing the side-chain protection.[5]

Synthetic Strategy and Mechanistic Rationale

The synthesis of Boc-Ser(Bn)-OH from L-serine is a sequential, two-step process. The retrosynthetic analysis is straightforward, involving the disconnection of the benzyl ether and then the Boc-amide bond.

Reagents & Quantities (Sodium Hydride Method):

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Molar Eq. |

|---|---|---|---|---|

| N-Boc-L-serine | 205.21 | 8.2 g | 40.0 mmol | 1.0 |

| Sodium Hydride (60% disp.) | 24.00 (as NaH) | 3.52 g | 88.0 mmol | 2.2 |

| Benzyl Bromide | 171.04 | 5.2 mL (7.5 g) | 44.0 mmol | 1.1 |

| Anhydrous DMF | 73.09 | 200 mL | - | - |

Protocol (Sodium Hydride Method):

-

Under an inert atmosphere (Argon or Nitrogen), add anhydrous DMF (200 mL) to a flask containing N-Boc-L-serine (8.2 g, 40.0 mmol). [9]2. Cool the solution to 0 °C in an ice-water bath.

-

CAUTION: Sodium hydride reacts violently with water. Handle with extreme care. Add sodium hydride (3.52 g of 60% dispersion, 88 mmol) portion-wise to the stirred solution at 0 °C. [9]Allow for gas evolution (H₂) to subside between additions.

-

After the addition is complete, stir the mixture at 0 °C for 30 minutes.

-

Slowly add benzyl bromide (5.2 mL, 44.0 mmol) to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor reaction progress by TLC.

-

Work-up: a. Cool the reaction back to 0 °C and cautiously quench by the slow, dropwise addition of water to destroy any excess NaH. b. Dilute the mixture with ethyl acetate and water. c. Separate the layers. Wash the organic layer sequentially with water and saturated brine solution. [10] d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. e. The crude product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or flash column chromatography to yield Boc-Ser(Bn)-OH as a white solid. [10]

Optimization and Comparative Analysis

Choice of Base and Solvent:

-

Sodium Hydride (NaH): A strong, non-nucleophilic base that irreversibly deprotonates both the carboxylic acid and the hydroxyl group. It requires strictly anhydrous conditions. [9]* Cesium Carbonate (Cs₂CO₃): A milder base that is highly effective for alkylations in DMF. The "cesium effect" enhances the nucleophilicity of the alkoxide, often leading to higher yields and cleaner reactions at room temperature. [4][10]This method is often preferred for its operational simplicity and safety.

-

Dimethylformamide (DMF): The solvent of choice due to its polar aprotic nature, which effectively solvates the cations (Na⁺, Cs⁺) and promotes the Sₙ2 reaction. [4] Comparative Yields:

| Method | Base | Solvent | Yield | Reference |

| Sugano & Miyoshi (1976) | NaH | DMF | Not specified | [11][12] |

| Supporting Information Protocol | NaH | DMF | High | [9] |

| ChemicalBook Protocol | Cs₂CO₃ | DMF | 100% (crude) | [10] |

| BenchChem Protocol | Sodium tert-pentoxide | THF | Not specified | [13] |

Safety Precautions

-

Sodium Hydride (NaH): Pyrophoric solid. Reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere and away from any moisture.

-

Benzyl Bromide: A potent lachrymator (tear-inducing agent) and toxic. Handle only in a well-ventilated chemical fume hood with appropriate personal protective equipment (gloves, safety glasses).

-

Dimethylformamide (DMF): A potential teratogen and liver toxin. Avoid inhalation and skin contact.

-

Di-tert-butyl dicarbonate ((Boc)₂O): Can cause respiratory and skin irritation. Has a low melting point and can build pressure in the bottle upon decomposition. Store refrigerated.

Conclusion

The synthesis of N-tert-butoxycarbonyl-O-benzyl-L-serine is a well-established and highly reliable process that is fundamental to the field of peptide chemistry. The two-step sequence involving N-Boc protection followed by O-benzylation is the most logical and efficient strategy. While the traditional use of sodium hydride is effective, modern protocols often favor milder bases like cesium carbonate for improved safety and operational simplicity. Careful execution of the described protocols, with attention to reaction conditions and safety, will consistently provide this critical building block in high yield and purity, enabling the advancement of drug discovery and materials science.

References

- Synthesis of O-benzyl-L-serine - Supporting Information. (n.d.).

- Sugano, H., & Miyoshi, M. (1976). A convenient synthesis of N-tert-butyloxycarbonyl-O-benzyl-L-serine. The Journal of Organic Chemistry, 41(13), 2352–2353. doi: 10.1021/jo00875a031

- Garner, P., & Park, J. M. (1990). (S)-N-BOC-2,2-DIMETHYL-4-FORMYLOXAZOLIDINE. Organic Syntheses, 69, 18. doi: 10.15227/orgsyn.069.0018

-

Sugano, H., & Miyoshi, M. (1976). A convenient synthesis of N-tert-butyloxycarbonyl-O-benzyl-L-serine. ACS Publications. Retrieved from [Link]

-

Boc-Ser(Bzl)-OH | 23680-31-1. (2023). Smolecule. Retrieved from [Link]

-

Boc-Ser(Bzl)-OH [23680-31-1]. (n.d.). Aapptec Peptides. Retrieved from [Link]

- Ramesh, R., De, R., & Gupta, S. (2006). Propargyloxycarbonyl as a protecting group for the side chains of serine, threonine and tyrosine. Journal of Chemical Sciences, 118(2), 163–168.

-

The Chemistry of N-BOC-O-Benzyl-L-Serine: Synthesis and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Boc-O-benzyl-L-serine, 98%+. (n.d.). Ottokemi. Retrieved from [Link]

- Dunlop, D. S., Neidle, A., McGeer, E., & McGeer, P. L. (2020). Mechanisms of L-Serine-Mediated Neuroprotection Include Selective Activation of Lysosomal Cathepsins B and L. Neurotherapeutics, 17(3), 1182–1193.

- Dunlop, D. S., & Neidle, A. (2017). L-Serine-Mediated Neuroprotection Includes the Upregulation of the ER Stress Chaperone Protein Disulfide Isomerase (PDI). Neurochemical Research, 42(12), 3518–3526.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Buy Boc-Ser(Bzl)-OH | 23680-31-1 [smolecule.com]

- 5. biosynth.com [biosynth.com]

- 7. ias.ac.in [ias.ac.in]

- 8. peptide.com [peptide.com]

- 9. rsc.org [rsc.org]

- 10. BOC-SER-OH synthesis - chemicalbook [chemicalbook.com]

- 11. A convenient synthesis of N-tert-butyloxycarbonyl-O-benzyl-L-serine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Imperative of N-Boc-Ser(Bzl)-OH in Modern Peptide Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of therapeutic peptide development, the precise assembly of amino acid sequences is paramount. N-α-tert-butyloxycarbonyl-O-benzyl-L-serine (N-Boc-Ser(Bzl)-OH) stands as a cornerstone reagent, particularly within the Boc/Bzl strategy of solid-phase peptide synthesis (SPPS). This guide provides an in-depth exploration of the strategic role of N-Boc-Ser(Bzl)-OH, moving beyond mere protocol to elucidate the chemical rationale behind its application. We will dissect the functions of its orthogonal protecting groups, detail its integration into SPPS workflows, and provide validated experimental protocols. This document is intended to serve as a comprehensive resource for scientists seeking to leverage the unique advantages of N-Boc-Ser(Bzl)-OH for the synthesis of complex and therapeutically relevant peptides.

The Molecular Architecture: Understanding N-Boc-Ser(Bzl)-OH

N-Boc-Ser(Bzl)-OH is a derivative of the amino acid L-serine, where the alpha-amino group and the side-chain hydroxyl group are masked by protecting groups.[1] This dual protection is essential for the controlled, stepwise formation of peptide bonds during synthesis.[2]

-

Molecular Formula: C₁₅H₂₁NO₅[3]

-

Molecular Weight: 295.33 g/mol [1]

-

Appearance: White to off-white powder[4]

-

Solubility: Soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[5]

The strategic utility of this molecule is rooted in the distinct properties of its two protecting groups: the tert-butyloxycarbonyl (Boc) group and the benzyl (Bzl) group.

The Nα-Boc Group: A Temporary Shield

The tert-butyloxycarbonyl (Boc) group serves as a temporary protecting group for the α-amino function of serine.[6] Its primary role is to prevent self-polymerization and other unwanted side reactions at the N-terminus during the coupling of the subsequent amino acid in the peptide chain.[7]

The key characteristic of the Boc group is its acid lability. It is readily cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA), without affecting the more robust side-chain protecting groups.[8] This selective removal is the cornerstone of the stepwise elongation of the peptide chain in Boc-based SPPS.[8]

The O-Bzl Group: Semi-Permanent Side-Chain Protection

The hydroxyl group of the serine side chain is a reactive nucleophile that must be protected throughout the synthesis to prevent side reactions, such as O-acylation, during peptide coupling.[9][10] The benzyl (Bzl) ether linkage provides a semi-permanent shield for this functionality.[6]

In contrast to the Boc group, the benzyl group is stable to the moderately acidic conditions used for Nα-deprotection.[7] Its removal requires treatment with very strong acids, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), which is typically performed during the final cleavage of the peptide from the solid support.[3][11] In solution-phase synthesis, the benzyl group can also be removed by catalytic hydrogenolysis.[3][12]

The Boc/Bzl Strategy: A Quasi-Orthogonal Approach

The combination of the acid-labile Boc group for temporary Nα-protection and the more acid-stable benzyl-based groups for semi-permanent side-chain protection defines the Boc/Bzl strategy in SPPS.[6][13] This approach is considered "quasi-orthogonal" because both protecting groups are removed by acid, but their cleavage requires significantly different acid strengths.[7][14] This differential lability allows for the selective deprotection of the Nα-amino group at each cycle of the synthesis, while the side-chain protecting groups remain intact until the final cleavage step.[7]

While the Fmoc/tBu strategy, which utilizes a base-labile Nα-protecting group and acid-labile side-chain protection, has gained widespread use due to its milder conditions, the Boc/Bzl strategy offers distinct advantages for specific applications. It is particularly effective for the synthesis of long or hydrophobic peptides that are prone to aggregation.[6][14]

N-Boc-Ser(Bzl)-OH in Solid-Phase Peptide Synthesis: A Workflow Analysis

The incorporation of a serine residue into a growing peptide chain using N-Boc-Ser(Bzl)-OH follows the cyclical process of SPPS. The general workflow involves the attachment of the first amino acid to a solid support (resin), followed by repeated cycles of deprotection, washing, and coupling, and concludes with the cleavage of the completed peptide from the resin and removal of all protecting groups.[7]

The SPPS Cycle with N-Boc-Ser(Bzl)-OH

Caption: The SPPS cycle for incorporating N-Boc-Ser(Bzl)-OH.

Experimental Protocols

Nα-Boc Deprotection Protocol

This protocol describes the removal of the temporary Boc protecting group from the N-terminus of the resin-bound peptide.

Reagents and Materials:

-

Resin-bound peptide with N-terminal Boc protection

-

Deprotection Solution: 50% (v/v) Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[15]

-

Dichloromethane (DCM), peptide synthesis grade

-

Neutralization Solution: 5% (v/v) Diisopropylethylamine (DIPEA) in DCM[16]

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Pre-wash: Suspend the resin in the deprotection solution (50% TFA/DCM) at a ratio of approximately 10 mL per gram of resin. Shake for 2-3 minutes at room temperature.[15][16]

-

Deprotection: Filter the resin and add a fresh portion of the deprotection solution. Shake for 15-25 minutes at room temperature to ensure complete cleavage of the Boc group.[15]

-

Washing: Filter the resin and wash thoroughly with DCM (3 x 10 mL per gram of resin) to remove residual TFA and the cleaved Boc byproducts.[16]

-

Neutralization: Wash the resin with the neutralization solution (5% DIPEA/DCM) (3 x 10 mL per gram of resin) to neutralize the protonated N-terminal amine.[16]

-

Final Washes: Wash the resin again with DCM (3 x 10 mL per gram of resin) to remove excess base. The resin is now ready for the coupling of the next amino acid.

Coupling Protocol for N-Boc-Ser(Bzl)-OH

This protocol outlines the coupling of N-Boc-Ser(Bzl)-OH to the deprotected N-terminus of the resin-bound peptide using a carbodiimide activation method.

Reagents and Materials:

-

Resin-bound peptide with a free N-terminal amine

-

N-Boc-Ser(Bzl)-OH (3-5 equivalents based on resin substitution)

-

N,N'-Diisopropylcarbodiimide (DIC) (3-5.5 equivalents)[17][18]

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Preparation: Swell the deprotected resin in DMF for at least 30 minutes.

-

Activation Mixture Preparation: In a separate vial, dissolve N-Boc-Ser(Bzl)-OH and HOBt in DMF. Add DIC to the solution and allow it to pre-activate for 5-10 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the swollen resin. Shake the mixture at room temperature for 1-4 hours.[18]

-

Monitoring the Reaction: Monitor the completion of the coupling reaction using a qualitative test such as the ninhydrin (Kaiser) test. A negative result (yellow beads) indicates the absence of free primary amines and a complete reaction.

-

Washing: Once the coupling is complete, filter the resin and wash it thoroughly with DMF (3x), DCM (3x), and Methanol (3x) to remove excess reagents and byproducts.

Final Cleavage and Bzl-Group Deprotection

This protocol describes the final step of cleaving the completed peptide from the resin and simultaneously removing the benzyl side-chain protecting group. Caution: This procedure involves the use of highly corrosive and toxic hydrofluoric acid (HF). It must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.

Reagents and Materials:

-

Resin-bound, fully protected peptide

-

Anhydrous Hydrofluoric Acid (HF)

-

Scavenger cocktail (e.g., anisole, p-cresol)

-

HF cleavage apparatus

-

Cold diethyl ether

-

Centrifuge

Procedure:

-

Resin Preparation: Dry the peptide-resin thoroughly under high vacuum.

-

Cleavage Reaction: Place the dried resin in the HF apparatus reaction vessel. Add the appropriate scavenger cocktail. Cool the vessel in a dry ice/acetone bath and condense the anhydrous HF into the vessel. Allow the reaction to proceed at 0°C for 1-2 hours.

-

HF Removal: After the reaction is complete, remove the HF by evaporation under a stream of nitrogen.

-

Peptide Precipitation: Wash the remaining resin and scavenger mixture with cold diethyl ether to precipitate the crude peptide.

-

Isolation: Collect the precipitated peptide by filtration or centrifugation. Wash several times with cold diethyl ether to remove residual scavengers.

-

Purification: Dry the crude peptide under vacuum. The peptide can then be purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Potential Side Reactions and Mitigation Strategies

While N-Boc-Ser(Bzl)-OH is a robust reagent, certain side reactions can occur during peptide synthesis.

| Side Reaction | Description | Mitigation Strategy |

| Incomplete Coupling | Steric hindrance or peptide aggregation can prevent the complete reaction of all N-terminal amines.[19] | Perform a "double coupling" by repeating the coupling step with fresh reagents. Use more potent activating agents like HBTU or HATU.[19] |

| Racemization | The chiral integrity of the serine residue can be compromised during activation, leading to the formation of the D-isomer.[19] | Minimize the pre-activation time. Use coupling additives known to suppress racemization, such as HOBt or Oxyma.[18][19] |

| Aspartimide Formation | If an aspartic acid residue is present in the sequence, it can form a cyclic imide, particularly in Asp-Ser sequences.[15][20] | In Boc synthesis, using the beta cyclohexyl ester of aspartic acid can significantly reduce this side reaction.[20] |

Conclusion

N-Boc-Ser(Bzl)-OH is a vital building block in the arsenal of the peptide chemist. Its strategic application within the Boc/Bzl SPPS framework enables the synthesis of complex peptides that might be challenging to produce using other methods. A thorough understanding of its chemical properties, the interplay of its protecting groups, and the nuances of its reaction protocols is essential for harnessing its full potential. This guide has provided a comprehensive overview, from molecular principles to practical application, to empower researchers in the successful synthesis of serine-containing peptides for a wide range of scientific and therapeutic endeavors.

References

-

The Enduring Role of the Boc Protecting Group in Peptide Synthesis: An In-depth Technical Guide - Benchchem. 6

-

Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers - Benchchem. 21

-

26.7: Peptide Synthesis - Chemistry LibreTexts.

-

Overview of Solid Phase Peptide Synthesis (SPPS).

-

Understanding Boc protection and deprotection in peptide synthesis - Benchchem.

-

Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group.

-

Peptide synthesis using unprotected peptides through orthogonal coupling methods - PMC.

-

Explain the role of BOC group chemistry in protecting amino groups during peptide synthesis. - Proprep.

-

Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed.

-

A Researcher's Guide to Orthogonal Protecting Groups in Peptide Synthesis - Benchchem.

-

Boc Solid Phase Peptide Synthesis - ChemPep.

-

Boc-Ser(Bzl)-OH [23680-31-1] - Aapptec Peptides.

-

N-Terminal Deprotection - Fmoc removal - Aapptec Peptides.

-

Peptide Synthesis Based on t-Boc Chemistry and Solution Photogenerated Acids.

-

Boc-D-Ser(Bzl)-OH [47173-80-8] - Aapptec Peptides.

-

Buy Boc-Ser(Bzl)-OH | 23680-31-1 - Smolecule.

-

Serine Amino Acids: Properties, Function, Benefits, and Sources - Creative Peptides.

-

Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis | Journal of the American Chemical Society.

-

Boc-Ser(Bzl)-OH Novabiochem 23680-31-1 - Sigma-Aldrich.

-

Protecting Groups in Peptide Synthesis | Biosynth.

-

Boc / Bzl Solid Phase Synthesis - Sunresin.

-

Protecting Groups in Peptide Synthesis: A Detailed Guide.

-

Serine: Definition, Structure, Benefits, Types and Uses - BOC Sciences Amino Acid.

-

N-BOC-O-Benzyl-L-serine | 23680-31-1 - ChemicalBook.

-

A Comparative Guide to the Synthesis and Potential Biological Activity of Peptides Using Boc-Ser-OH.DCHA and Boc - Benchchem.

-

Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC.

-

Boc-Ser(Bzl)-OH = 99.0 T 23680-31-1 - Sigma-Aldrich.

-

Buy Boc-O-benzyl-L-serine, 98%+ - 23680-31-1 – N-(tert-Butoxycarbonyl) - Ottokemi.

-

Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation - RSC Publishing.

-

Boc-Ser(Bzl)-OH - N-(tert-Butoxycarbonyl) - Sigma-Aldrich.

-

A Comparative Guide to Serine Derivatives in Synthesis: Methyl benzyl-DL-serinate vs. Boc-Ser(Bzl)-OH - Benchchem.

-

Benzyl Protection - Common Organic Chemistry.

-

The Multifaceted Role of the Serine Side Chain in Peptides: A Technical Guide - Benchchem.

-

Amino Protecting Group-Benzyl Series - Suzhou Highfine Biotech.

-

Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC - NIH.

-

Common side reactions with Boc-protected amino acids and how to avoid them - Benchchem.

-

Benzyl Ethers - Protecting Groups - Organic Chemistry Portal.

-

Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides.

-

Identification and Suppression of ??-Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)-OH in Peptide Synthesis - ResearchGate.

-

Hello, can anyone can provide me a protocol for deprotection of Fmoc-O-benzylphospho-l-serine during solid phase peptide synthesis? | ResearchGate.

-

Amino Acid Derivatives for Peptide Synthesis.

-

Supporting information - The Royal Society of Chemistry.

-

Peptide Coupling Reagents, More than a Letter Soup.

-

Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.

-

Application Notes and Protocols for Coupling Boc-Tyr(Bzl)-OH in Solid-Phase Peptide Synthesis - Benchchem.

Sources

- 1. Buy Boc-Ser(Bzl)-OH | 23680-31-1 [smolecule.com]

- 2. proprep.com [proprep.com]

- 3. peptide.com [peptide.com]

- 4. Boc-Ser(Bzl)-OH Novabiochem 23680-31-1 [sigmaaldrich.com]

- 5. N-BOC-O-Benzyl-L-serine | 23680-31-1 [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. peptide.com [peptide.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. peptide.com [peptide.com]

- 12. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 13. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. chempep.com [chempep.com]

- 16. peptide.com [peptide.com]

- 17. peptide.com [peptide.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. peptide.com [peptide.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to Protecting Groups in Amino Acid Synthesis

Introduction: The Imperative for Controlled Reactivity in Peptide Synthesis

In the sophisticated realm of peptide synthesis, the precise assembly of amino acids into a predetermined sequence is the paramount objective.[1] This endeavor is fundamental to the creation of therapeutic peptides, novel biomaterials, and tools for biological discovery. However, the inherent polyfunctional nature of amino acids presents a significant chemical challenge. Each amino acid possesses at least two reactive functional groups: an α-amino group and an α-carboxyl group. Furthermore, many amino acids contain additional reactive moieties in their side chains.[2][3] Uncontrolled, the reaction of these groups would lead to a chaotic polymerization, yielding a complex and unusable mixture of products rather than the desired, unique peptide sequence.

To impose order on this potential chaos, chemists employ a strategy of temporary masking, or "protection," of reactive functional groups to prevent unwanted side reactions.[2] This is achieved through the use of protecting groups (PGs) , chemical moieties that are selectively introduced to block a reactive site and can be subsequently removed under specific conditions without compromising the integrity of the newly formed peptide bonds.[3] The judicious selection and application of these protecting groups form the cornerstone of modern peptide synthesis, particularly in the widely adopted Solid-Phase Peptide Synthesis (SPPS) methodology.[1][4]

This in-depth technical guide provides a comprehensive exploration of the core principles and practical applications of protecting groups in amino acid synthesis. As a senior application scientist, my aim is to move beyond a mere cataloging of reagents and reactions. Instead, this guide will elucidate the causality behind experimental choices, grounding theoretical concepts in field-proven insights to provide a self-validating system of protocols for researchers, scientists, and drug development professionals. We will delve into the mechanisms of action for key protecting groups, explore the strategic concept of orthogonality, and provide detailed, step-by-step methodologies for their successful implementation.

The Principle of Orthogonality: A Strategic Imperative

The elegance and efficiency of modern peptide synthesis, especially SPPS, hinge on the principle of orthogonal protection .[1] This strategy involves the use of multiple classes of protecting groups within a single synthetic sequence, where each class is stable to the conditions required to remove the others.[1][5] This allows for the selective deprotection of specific functional groups at precise stages of the synthesis, enabling the stepwise elongation of the peptide chain with high fidelity.[1]

A typical orthogonal protection scheme in peptide synthesis involves three distinct classes of protecting groups:

-

Temporary Nα-amino Protecting Groups: These shield the N-terminus of the growing peptide chain and are removed at each cycle of amino acid addition.[1]

-

"Permanent" Side-Chain Protecting Groups: These protect the reactive side chains of trifunctional amino acids throughout the synthesis and are typically removed during the final cleavage of the peptide from the solid support.[1]

-

Auxiliary Orthogonal Protecting Groups: These are employed for specific, targeted modifications to the peptide, such as cyclization or branching, and can be removed without affecting either the temporary or permanent protecting groups.[1]

The successful execution of a complex peptide synthesis is a testament to the careful orchestration of these orthogonal protecting groups. The two most prominent and widely adopted orthogonal strategies in SPPS are the Fmoc/tBu and the Boc/Bzl approaches.[6][7]

The Logic of Orthogonal Protection

To visualize the strategic interplay of orthogonal protecting groups, consider the following workflow:

Caption: The E1cB mechanism of Fmoc deprotection initiated by piperidine.

Experimental Protocol: Fmoc Deprotection in SPPS

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

-

Deprotection Cocktail: Treat the resin with a solution of 20% piperidine in DMF. [8]3. Reaction Time: Allow the reaction to proceed for 5-10 minutes at room temperature. A second treatment of 5-10 minutes is often employed to ensure complete deprotection.

-

Washing: Thoroughly wash the resin with DMF to remove the deprotection solution and the DBF-piperidine adduct.

-

Verification: Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine, indicating successful deprotection.

The Boc Group (tert-Butoxycarbonyl)

The Boc group is an acid-labile protecting group and forms the basis of the Boc/Bzl orthogonal strategy. [6][9]It is stable to basic conditions, nucleophiles, and catalytic hydrogenation, making it orthogonal to many other protecting groups. [9]

Mechanism of Boc Protection and Deprotection

Protection: The Boc group is most commonly introduced using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. [10][11]The nucleophilic amino group attacks one of the carbonyl carbons of the anhydride, leading to the formation of the N-Boc protected amino acid. [10][12] Deprotection: The Boc group is removed by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA), typically in a solvent like dichloromethane (DCM). [10][13]The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to generate a stable tert-butyl cation and a carbamic acid intermediate. [10][11]This carbamic acid is unstable and readily decarboxylates to liberate the free amine and carbon dioxide. [10][12]

Caption: The acid-catalyzed mechanism for the deprotection of the Boc group.

Experimental Protocol: Boc Deprotection in SPPS

-

Resin Swelling: Swell the peptide-resin in DCM.

-

Deprotection Cocktail: Treat the resin with a solution of 25-50% TFA in DCM. [10]3. Reaction Time: Allow the reaction to proceed for 20-30 minutes at room temperature. [10]4. Neutralization and Washing: Wash the resin with DCM, followed by a neutralization step with a base such as 10% diisopropylethylamine (DIPEA) in DMF, and then further washes with DMF.

-

Verification: Confirm the presence of the free amine using a suitable qualitative test.

The Cbz Group (Benzyloxycarbonyl)

Also known as the Z group, the benzyloxycarbonyl protecting group is a classic in peptide chemistry, particularly in solution-phase synthesis. [14][15]It is removed by catalytic hydrogenation, which is a mild and highly selective method. [15]

Mechanism of Cbz Protection and Deprotection

Protection: The Cbz group is introduced by reacting the amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions, similar to the Fmoc and Boc protection methods. [15] Deprotection: The Cbz group is cleaved by hydrogenolysis, typically using hydrogen gas in the presence of a palladium catalyst (Pd/C). [15]The reaction involves the reductive cleavage of the benzylic C-O bond, releasing toluene and the unstable carbamic acid, which then decarboxylates to yield the free amine. [15]

Experimental Protocol: Cbz Deprotection

-

Reaction Setup: Dissolve the Cbz-protected peptide in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

-

Catalyst: Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Hydrogenation: Stir the mixture under an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Workup: Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

Comparison of Nα-Amino Protecting Groups

| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Orthogonality |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base-labile (e.g., 20% piperidine in DMF) [8] | Acid-stable, stable to hydrogenolysis (quasi-orthogonal to Cbz) [16] |

| tert-Butoxycarbonyl | Boc | (Boc)₂O | Acid-labile (e.g., TFA in DCM) [14][9] | Base-stable, stable to hydrogenolysis [9] |

| Benzyloxycarbonyl | Cbz or Z | Cbz-Cl | Catalytic Hydrogenolysis (H₂/Pd-C) [14][15] | Acid-stable (moderately), base-stable |

Protecting Groups for the Carboxyl Terminus and Side Chains

While the Nα-amino group requires temporary protection, the C-terminal carboxyl group and the reactive side chains of certain amino acids necessitate "permanent" protection throughout the chain elongation process. [1][2]These protecting groups must be robust enough to withstand the repeated cycles of Nα-deprotection and coupling but must be removable at the end of the synthesis, typically during the final cleavage from the solid support. [4][17]

Carboxyl Group Protection

In SPPS, the C-terminal carboxyl group is inherently protected by its linkage to the solid support. However, in solution-phase synthesis, it is often protected as an ester. [18]

-

Methyl and Ethyl Esters: These are simple esters that can be removed by saponification (hydrolysis with aqueous NaOH). * Benzyl (Bzl) Esters: These are widely used in the Boc/Bzl strategy and are cleaved under the same strong acid conditions (e.g., anhydrous HF) used for final cleavage and side-chain deprotection, or by catalytic hydrogenolysis. [6]* tert-Butyl (tBu) Esters: Used in the Fmoc/tBu strategy, these are acid-labile and are removed during the final TFA cleavage cocktail. [4]

Side Chain Protection

The diverse functionalities present in amino acid side chains require a varied toolkit of protecting groups. The choice of side-chain protection is dictated by the overall orthogonal strategy (Fmoc/tBu or Boc/Bzl). [7]

| Amino Acid | Functional Group | Fmoc/tBu Strategy PG | Boc/Bzl Strategy PG |

|---|---|---|---|

| Aspartic Acid, Glutamic Acid | Carboxyl | tert-Butyl (tBu) [14] | Benzyl (Bzl), Cyclohexyl (OcHex) [14] |

| Lysine, Ornithine | Amino | tert-Butoxycarbonyl (Boc) [14] | 2-Chlorobenzyloxycarbonyl (Cl-Z) [14] |

| Serine, Threonine, Tyrosine | Hydroxyl | tert-Butyl (tBu) [14] | Benzyl (Bzl) [14] |

| Cysteine | Thiol | Trityl (Trt), Acetamidomethyl (Acm) [14] | 4-Methylbenzyl (Meb), p-Methoxybenzyl (Mob) |

| Arginine | Guanidinium | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) | Tosyl (Tos), Nitro |

| Histidine | Imidazole | Trityl (Trt) [19] | Benzyloxymethyl (Bom), Dinitrophenyl (Dnp) [20] |

| Tryptophan | Indole | tert-Butoxycarbonyl (Boc) | Formyl (For) |

| Asparagine, Glutamine | Amide | Trityl (Trt) [20]| Xanthyl (Xan) [20]|

This table provides a representative, though not exhaustive, list of common side-chain protecting groups. The selection of a specific protecting group can have significant implications for the solubility of the protected amino acid, the prevention of side reactions, and the overall success of the synthesis. For instance, the protection of the imidazole ring of histidine is crucial to prevent racemization and N-acylation during coupling. [14][19]Similarly, protecting the amide side chains of asparagine and glutamine with groups like Trt can prevent dehydration to nitriles during activation. [20]

Conclusion: The Art and Science of Protecting Group Strategy

The successful synthesis of a peptide is a masterful exercise in chemical strategy, with the selection and manipulation of protecting groups at its core. It is a field where a deep understanding of reaction mechanisms, orthogonality, and the subtle interplay of different chemical functionalities is paramount. This guide has laid out the foundational principles and provided a framework for understanding the causality behind the experimental choices that define modern peptide synthesis.

The evolution of protecting group chemistry continues to drive innovation in the field, enabling the synthesis of increasingly complex and modified peptides that were once inaccessible. For the researcher, scientist, and drug development professional, a thorough grasp of these principles is not merely academic; it is the essential toolkit for navigating the challenges and unlocking the immense potential of peptide science. By grounding our work in the principles of expertise, trustworthiness, and authoritative scientific validation, we can continue to push the boundaries of what is possible in the synthesis of these remarkable molecules.

References

-

Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

-

Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

-

Wikipedia. (2024). Peptide synthesis. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. Retrieved from [Link]

-

Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

-

Wikipedia. (2024). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]

-

Liu, C. F., & Tam, J. P. (2001). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences, 98(10), 5662–5666. [Link]

- Al-Warhi, T. I. (2013). Solid phase peptide synthesis: new resin and new protecting group.

-

Fields, G. B., & Noble, R. L. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123–139. [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. Retrieved from [Link]

- Coin, I., Beyermann, M., & Bienert, M. (2007). Protecting Groups in Peptide Synthesis.

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

-

Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]

-

Hiskey, R. G., & Adams, J. B. (1966). New methods in peptide synthesis. Part III. Protection of carboxyl group. Journal of the Chemical Society C: Organic, 1581. [Link]

-

Wikipedia. (2024). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch27 : Peptide synthesis. Retrieved from [Link]

- GCW Gandhi Nagar Jammu. (n.d.). 2. Carboxyl protecting groups.

-

J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

-

Organic Chemistry Portal. (n.d.). Cbz Protection - Common Conditions. Retrieved from [Link]

-

Omizzolo, M. (n.d.). Protective groups commonly used in the synthesis of amino acids from peptides. Retrieved from [Link]

-

Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from [Link]

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups.

-

St. Jean, M. L., & Flegel, K. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 23(7), 1545. [Link]

- Organic Chemistry. (2022, January 7). Deprotecting Fmoc Group Mechanism | Organic Chemistry [Video]. YouTube.

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 3. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 9. total-synthesis.com [total-synthesis.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. jk-sci.com [jk-sci.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 14. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 15. total-synthesis.com [total-synthesis.com]

- 16. total-synthesis.com [total-synthesis.com]

- 17. peptide.com [peptide.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Solid phase peptide synthesis: new resin and new protecting group. [researchspace.ukzn.ac.za]

- 20. peptide.com [peptide.com]

Introduction: The Strategic Importance of Protected Amino Acids in Modern Synthesis

An In-Depth Technical Guide to N-Boc-O-benzyl-L-serine (CAS: 23680-31-1)

N-Boc-O-benzyl-L-serine, identified by CAS number 23680-31-1, is a cornerstone building block in the sophisticated field of peptide chemistry and drug discovery.[1][2] As a dually protected derivative of the amino acid L-serine, it provides chemists with the necessary tools to orchestrate complex molecular assembly with high precision.[1][3] The strategic placement of the tert-butyloxycarbonyl (Boc) group on the amine and the benzyl (Bzl) group on the side-chain hydroxyl function is critical. This arrangement prevents unwanted side reactions and allows for controlled, sequential bond formation, which is the essence of both solid-phase and solution-phase peptide synthesis.[1][3][4] This guide offers a comprehensive technical overview for researchers and drug development professionals, detailing the molecule's properties, synthesis, characterization, and critical applications that drive innovation in therapeutics and materials science.

Physicochemical Properties and Structural Data

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use in the laboratory. N-Boc-O-benzyl-L-serine is a white crystalline powder that is readily soluble in various organic solvents, a characteristic that facilitates its use in diverse reaction conditions.[2][5]

| Property | Value | Source(s) |

| CAS Number | 23680-31-1 | [4][6] |

| Molecular Formula | C15H21NO5 | [4][6] |

| Molecular Weight | 295.33 g/mol | [6] |

| Appearance | White powder / solid | [1][5] |

| Melting Point | 58-60 °C | [2][7] |

| Optical Rotation ([α]20/D) | +20° ±1° (c=2% in ethanol:water 4:1) | |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate; Insoluble in water. | [2][5] |

| SMILES | CC(C)(C)OC(=O)NC(=O)O | [6] |

| InChI Key | DMBKPDOAQVGTST-LBPRGKRZSA-N | [8] |

The Rationale of Protection: A Dual-Strategy Approach

The utility of N-Boc-O-benzyl-L-serine stems from its dual-protection scheme, which allows for selective deprotection and coupling. This is the causal basis for its widespread use.

-

N-α-Boc Protection : The tert-butyloxycarbonyl (Boc) group safeguards the alpha-amino functionality.[3] Its key advantage is its lability under moderately acidic conditions, typically using trifluoroacetic acid (TFA).[9][10] This allows for the temporary masking of the amine, which can be readily exposed for the next coupling step in a growing peptide chain without disturbing other protecting groups.[9]

-

O-Benzyl Protection : The serine side-chain hydroxyl group is nucleophilic and can lead to undesirable side reactions, such as O-acylation, during peptide coupling. The benzyl (Bzl) ether serves as a robust, semi-permanent protecting group for this hydroxyl function.[1][3] It is stable to the acidic conditions used to remove the Boc group, providing essential orthogonality. The benzyl group is typically removed under harsher conditions, such as with strong acids like HF or TFMSA in classic Boc-based solid-phase synthesis, or more mildly via catalytic hydrogenolysis in solution-phase synthesis.[1][4][11]

This differential stability is the cornerstone of the Boc/Bzl protection strategy in peptide synthesis.[10]

Synthesis and Purification Workflow

The synthesis of N-Boc-O-benzyl-L-serine from L-serine is a well-established, two-step process.[11] The causality is clear: protect the more reactive amine first, then protect the side-chain hydroxyl.

Experimental Protocol: Synthesis of N-Boc-O-benzyl-L-serine

Step 1: N-protection of L-serine [12]

-

Dissolve L-serine (1.0 eq) in a mixture of 1,4-dioxane and 1M aqueous NaOH at 0°C. The alkaline aqueous environment deprotonates the carboxylic acid and facilitates the reaction.

-

Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) to the stirred solution. The reaction is kept cold initially to control exothermicity.

-

Allow the mixture to warm to room temperature and stir for 24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Perform a workup: Concentrate the mixture under reduced pressure to remove the 1,4-dioxane. Wash the remaining aqueous layer with diethyl ether to remove unreacted Boc₂O.

-

Acidify the aqueous layer to pH 2-3 with 1M H₂SO₄. This protonates the carboxylate, making the product extractable into an organic solvent.

-

Extract the product, N-(tert-butoxycarbonyl)-L-serine, with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the N-Boc-L-serine, typically as a viscous oil.

Step 2: O-benzylation of N-Boc-L-serine [12][13]

-

Dissolve the N-Boc-L-serine (1.0 eq) from Step 1 in anhydrous DMF under an argon atmosphere. Anhydrous conditions are critical as the base used is water-sensitive.

-

Cool the solution to 0°C and add sodium hydride (NaH, 2.2 eq) portion-wise. NaH is a strong base that deprotonates both the carboxylic acid and the hydroxyl group, forming the corresponding alkoxide.

-

Slowly add benzyl bromide (BnBr, 2.0 eq) to the mixture. The alkoxide performs a nucleophilic attack on the benzyl bromide in a Williamson ether synthesis.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Quench the reaction carefully by adding water. Acidify the aqueous layer to pH 2-3 with HCl.

-

Extract the final product, N-Boc-O-benzyl-L-serine, with ethyl acetate.

-

Wash the combined organic layers with saturated brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the resulting residue by recrystallization or decantation with a solvent like diethyl ether to yield the final product as a white solid.[12]

Analytical Characterization

To ensure the integrity of the synthesized product for use in sensitive applications like peptide synthesis, rigorous analytical validation is required.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the molecular structure. Characteristic peaks for the Boc group (a singlet around 1.4 ppm), the benzyl group (aromatic signals around 7.3 ppm and a methylene signal around 4.5 ppm), and the serine backbone protons can be definitively assigned.[12][14]

-

Mass Spectrometry (MS) : Provides confirmation of the molecular weight (295.33 g/mol ).

-

High-Performance Liquid Chromatography (HPLC) : Used to determine the purity of the compound, which is typically expected to be >98% for use in peptide synthesis.[1][8]

-

Optical Rotation : Confirms the stereochemical integrity (L-configuration) of the amino acid derivative.

Core Applications in Peptide Synthesis